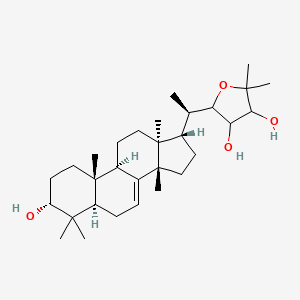
Odoratol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Odoratol is a member of the class of dihydrochalcones . It is a dihydrochalcone substituted by a hydroxy group at position 2’, methoxy groups at positions 4 and 4’, and a hydroxy group at position α- to the ketonic group . It has a molecular formula of C17H18O5 . Odoratol is also known as 2-hydroxy-1-(2-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one .
Molecular Structure Analysis
Odoratol has a molecular formula of C17H18O5 . It contains a total of 41 bonds; 23 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 2 ethers (aromatic) .Scientific Research Applications
Photosystem II Inhibition : Odoratol, a natural product from Cedrela odorata, inhibits oxygen evolution at the donor side of Photosystem II (PSII) in spinach chloroplasts, without affecting Photosystem I (PSI) activity. This finding suggests potential uses in studying and manipulating photosynthetic processes (Achnine et al., 1998).
Chemical Composition and Derivatives : Odoratol, identified as a tetracyclic triterpene triol, was isolated from Cedrela mexicana and C. glaziovii. Its chemical structure and congeners such as 3-dehydro-odoratol and 24-epiodoratol were elucidated, providing a basis for chemical and pharmacological studies (Connolly et al., 1968).
Electronic Nose Applications : The development of electronic noses for detecting odors, including applications in medicine, is an emerging area. These devices can analyze volatile compounds and have potential in diagnostics and environmental monitoring (Mantini et al., 2000).
Odor Analysis in Forensic Science : Odoratol's related techniques are utilized in forensic science for analyzing the odor of decomposing human remains. This research is instrumental in developing tools for locating clandestine burial sites (Vass et al., 2008).
Odor Identification in Complex Mixtures : Studies on identifying key odorants in complex mixtures, such as natural products, are significant for understanding and replicating natural odors in various applications (Baldovini & Chaintreau, 2020).
Threshold Odors of Organic Chemicals : Research on the threshold odors of organic chemicals, including components like Odoratol, contributes to understanding and controlling environmental odor pollution (Baker, 1963).
Industrial Odor Analysis : The analysis of industrial odors, using human observers and chemical techniques, is crucial for environmental monitoring and compliance (Berglund, 1974).
Agricultural Odor Management : Studies on the odors emitted from agricultural sources, such as swine manure, utilize chemical and sensory analyses for environmental management (Trabue et al., 2011).
Gas Chromatography-Olfactometry : This technique combines gas chromatography with sensory detection, applied in studying odorous substances in environmental and food industries (Brattoli et al., 2013).
Odor Objects Perception : Research on the perception of complex odor stimuli, including those similar to Odoratol, provides insights into how odors are processed and recognized in everyday life (Thomas-Danguin et al., 2014).
properties
IUPAC Name |
5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-17(24-23(32)25(33)27(4,5)34-24)18-11-15-30(8)20-9-10-21-26(2,3)22(31)13-14-28(21,6)19(20)12-16-29(18,30)7/h9,17-19,21-25,31-33H,10-16H2,1-8H3/t17-,18+,19+,21+,22-,23?,24?,25?,28-,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUXXTAYUXXFPG-SRPYFFJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C5C(C(C(O5)(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)C5C(C(C(O5)(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 101289702 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

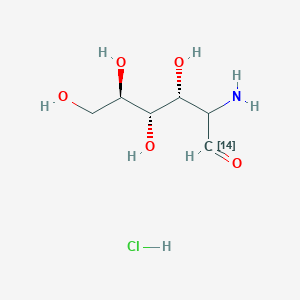
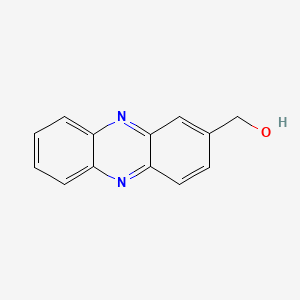
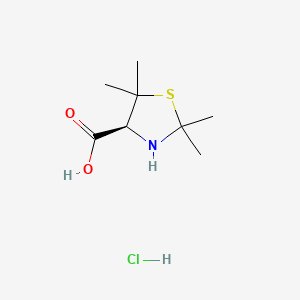




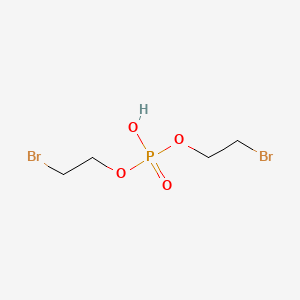
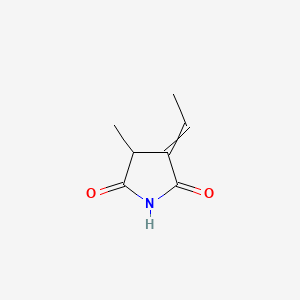
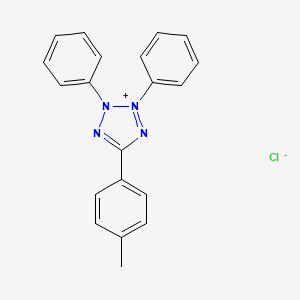

![(1R,6S,10R,11R,14S,16R,19R,20S,21S,24S)-14,24-dihydroxy-4,4,11,15,15,19,20-heptamethyl-22-oxahexacyclo[19.2.1.01,6.07,20.010,19.011,16]tetracos-7-en-23-one](/img/structure/B579125.png)